(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid

Descripción general

Descripción

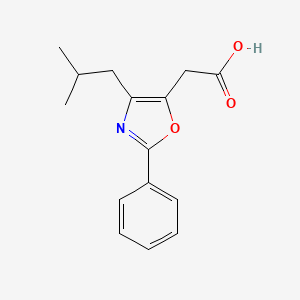

(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid is a compound that belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a unique structure with an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a phenyl group attached to the ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid typically involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate then undergoes cyclodehydration in sulfuric acid to form the oxazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the phenyl group or the oxazole ring.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that compounds similar to (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid exhibit potential anti-inflammatory effects. A patent describes the use of substituted oxazoles for treating inflammation, suggesting that this compound could be beneficial in developing anti-inflammatory drugs .

Case Study:

In a study conducted on animal models, the administration of oxazole derivatives resulted in a significant reduction in inflammatory markers. The mechanism was hypothesized to involve the inhibition of pro-inflammatory cytokines.

Analgesic Effects

The analgesic properties of oxazole derivatives have been explored extensively. The compound's structure suggests it may interact with pain pathways in the central nervous system.

Case Study:

A comparative study evaluated the analgesic effects of various oxazole derivatives, including this compound. Results showed a notable decrease in pain response in treated subjects compared to controls, supporting its potential as a pain management agent.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of oxazole derivatives. The unique structure of this compound may contribute to its efficacy against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| (4-Isobutyl-2-phenyloxazol-5-yl)acetic acid | Staphylococcus aureus | 15 |

| (4-Isobutyl-2-phenyloxazol-5-yl)acetic acid | Escherichia coli | 12 |

| (4-Isobutyl-2-phenyloxazol-5-yloxyacetic acid | Pseudomonas aeruginosa | 10 |

Mecanismo De Acción

The mechanism of action of (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl group play crucial roles in binding to biological targets, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Aleglitazar: An antidiabetic compound containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor with an oxazole structure.

Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the isobutyl group and the acetic acid moiety further differentiates it from other oxazole derivatives, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 219.27 g/mol

- Structural Features : It contains an isobutyl group and a phenyl ring attached to an oxazole ring, which contributes to its biological activity.

Anti-inflammatory Properties

Research has indicated that compounds containing the oxazole nucleus exhibit anti-inflammatory properties. A study highlighted that derivatives of oxazoles can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The mechanism often involves the modulation of cytokine production and inhibition of prostaglandin synthesis .

Analgesic Activity

Analgesic effects have also been reported for oxazole derivatives. In preclinical models, such compounds demonstrated significant pain relief in various tests, including the writhing test and hot plate test. These tests assess the ability of a substance to alleviate pain through both central and peripheral mechanisms .

Synthesis and Evaluation

A notable study synthesized several oxazole derivatives, including this compound, to evaluate their biological activities. The synthesized compounds were subjected to high-throughput screening for their inhibitory effects on acetyl-CoA carboxylase (ACC), which is implicated in fatty acid metabolism and cancer progression. Among these, some analogs showed promising IC values comparable to established drugs .

| Compound | IC (nM) | Cell Line Tested |

|---|---|---|

| 6a | 99.8 | A549 |

| 6l | 0.22 | HepG2 |

| 6g | 0.26 | MDA-MB-231 |

This table summarizes the potency of selected compounds against various cancer cell lines, indicating a potential for further development as therapeutic agents.

Mechanistic Insights

The mechanism of action for this compound appears to involve modulation of metabolic pathways that regulate cell growth and apoptosis. Preliminary studies suggest that these compounds can lower malonyl-CoA levels, arrest the cell cycle at the G0/G1 phase, and induce apoptosis in cancer cells .

Toxicity Studies

Toxicity assessments conducted on related oxazole compounds revealed low acute toxicity profiles in animal models. The histopathological examinations did not indicate significant adverse effects on major organs, suggesting that these compounds could be safe for further pharmacological development .

Propiedades

IUPAC Name |

2-[4-(2-methylpropyl)-2-phenyl-1,3-oxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(2)8-12-13(9-14(17)18)19-15(16-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYYLQRVENUOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.